molecular formula C6H5Br2F2N B1377564 4-Bromo-2-(difluoromethyl)pyridine hydrobromide CAS No. 1422766-41-3

4-Bromo-2-(difluoromethyl)pyridine hydrobromide

Cat. No.: B1377564
CAS No.: 1422766-41-3
M. Wt: 288.92 g/mol
InChI Key: ZYNZQYOPQOSFJG-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H5Br2F2N. It is a derivative of pyridine, substituted with a bromine atom at the 4-position and a difluoromethyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)pyridine hydrobromide typically involves the bromination of 2-(difluoromethyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 4-position. The reaction can be represented as follows:

2-(difluoromethyl)pyridine+Br24-Bromo-2-(difluoromethyl)pyridine\text{2-(difluoromethyl)pyridine} + \text{Br}_2 \rightarrow \text{4-Bromo-2-(difluoromethyl)pyridine} 2-(difluoromethyl)pyridine+Br2​→4-Bromo-2-(difluoromethyl)pyridine

The resulting product is then treated with hydrobromic acid to form the hydrobromide salt:

4-Bromo-2-(difluoromethyl)pyridine+HBr4-Bromo-2-(difluoromethyl)pyridine hydrobromide\text{4-Bromo-2-(difluoromethyl)pyridine} + \text{HBr} \rightarrow \text{this compound} 4-Bromo-2-(difluoromethyl)pyridine+HBr→4-Bromo-2-(difluoromethyl)pyridine hydrobromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include oxidized pyridine derivatives.

    Reduction Reactions: Products include reduced forms of the original compound.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)pyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)pyridine
  • 4-Bromo-2-(chloromethyl)pyridine
  • 4-Bromo-2-(methyl)pyridine

Uniqueness

4-Bromo-2-(difluoromethyl)pyridine hydrobromide is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N.BrH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZQYOPQOSFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 2
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4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 3
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 4
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 5
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 6
4-Bromo-2-(difluoromethyl)pyridine hydrobromide

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